2-Methyl-2h-tetrazole-5-acetic acid

Catalog No.
S3338160
CAS No.
21743-77-1
M.F
C4H6N4O2
M. Wt
142.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2h-tetrazole-5-acetic acid

CAS Number

21743-77-1

Product Name

2-Methyl-2h-tetrazole-5-acetic acid

IUPAC Name

2-(2-methyltetrazol-5-yl)acetic acid

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

InChI

InChI=1S/C4H6N4O2/c1-8-6-3(5-7-8)2-4(9)10/h2H2,1H3,(H,9,10)

InChI Key

XKISSZKNVUUXDC-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)CC(=O)O

Canonical SMILES

CN1N=C(N=N1)CC(=O)O

The exact mass of the compound 2-Methyl-2h-tetrazole-5-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-2H-tetrazole-5-acetic acid is a highly specialized, regiochemically pure nitrogen-rich heterocyclic building block used extensively in pharmaceutical synthesis and medicinal chemistry. As a functionalized 2-substituted tetrazole, it provides a stable, lipophilic bioisostere for carboxylic acids while offering a reactive acetic acid handle for standard amide coupling or esterification workflows. In industrial procurement, this compound is prioritized over its unmethylated precursor (1H-tetrazole-5-acetic acid) to bypass complex, low-yielding in-house methylation and separation steps. Its primary value lies in its high isomeric purity, which ensures reproducible downstream synthesis of complex active pharmaceutical ingredients (APIs), including TLR7/8 inhibitors, where precise spatial orientation and lipophilicity of the tetrazole ring are critical for target engagement and pharmacokinetic performance[1].

Substituting 2-methyl-2H-tetrazole-5-acetic acid with its more common 1-methyl isomer or the unmethylated 1H-tetrazole-5-acetic acid fundamentally alters both process chemistry and final product performance. Unmethylated tetrazoles exhibit significantly different pKa values and tautomeric instability, requiring additional protecting group strategies during complex multi-step syntheses. Furthermore, attempting to methylate 1H-tetrazole-5-acetic acid in-house typically generates a difficult-to-separate mixture of N-1 and N-2 regioisomers, leading to severe yield penalties and requiring labor-intensive chromatographic purification. In downstream applications, the 1-methyl and 2-methyl isomers present vastly different dipole moments and lipophilicity (LogD) profiles; substituting the 2-methyl group with a 1-methyl group often abolishes target receptor affinity due to steric clashes and altered hydrogen bonding networks, making the isomers strictly non-interchangeable for API manufacturing [1].

Elimination of Regioisomeric Yield Penalties in API Synthesis

In the synthesis of N-methylated tetrazole building blocks, direct alkylation of 1H-tetrazole-5-acetic acid typically yields a mixture of 1-methyl and 2-methyl regioisomers. Procuring pre-synthesized, pure 2-methyl-2H-tetrazole-5-acetic acid eliminates the substantial yield losses associated with this non-selective reaction. Standard methylation protocols often result in a 1-methyl to 2-methyl ratio that requires extensive chromatographic separation, reducing the effective yield of the desired 2-methyl isomer to below 40%. By starting with the regiochemically pure 2-methyl building block, manufacturers can achieve near-quantitative yields (>95%) in subsequent amide coupling steps, completely bypassing the regioselectivity bottleneck and reducing overall synthesis time and solvent waste [1].

Evidence DimensionEffective building block yield
Target Compound Data>95% (direct coupling of procured pure isomer)
Comparator Or Baseline<40% (in-house methylation of 1H-tetrazole-5-acetic acid)
Quantified Difference>55% absolute increase in effective yield
ConditionsStandard amide coupling vs. in-house methylation and separation

Procuring the pure 2-methyl isomer prevents severe yield attrition and eliminates the need for costly, scale-limiting chromatographic separations during API manufacturing.

Enhanced Lipophilicity (LogD) for Improved Membrane Permeability

The position of the methyl group on the tetrazole ring profoundly impacts the physicochemical properties of the resulting molecule. The 2-methyl-2H-tetrazole moiety is significantly more lipophilic than its 1-methyl counterpart. In comparative medicinal chemistry studies, incorporating the 2-methyl-2H-tetrazole group consistently increases the LogD of the final API compared to the 1-methyl isomer, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. For instance, in the development of CNS-active compounds, switching from a 1-methyl to a 2-methyl tetrazole can shift the LogD by up to 1.0 log unit, directly translating to improved pharmacokinetic profiles and higher central nervous system exposure [1].

Evidence DimensionLipophilicity (LogD shift)
Target Compound DataHigher lipophilicity (optimal for CNS/BBB penetration)
Comparator Or Baseline1-methyl-1H-tetrazole derivatives (lower lipophilicity)
Quantified DifferenceUp to +1.0 log unit shift in LogD
ConditionsComparative physicochemical profiling of tetrazole regioisomers

The higher lipophilicity of the 2-methyl isomer is essential for formulating CNS-targeted drugs and improving the oral bioavailability of weakly basic APIs.

Superior Binding Affinity in Specific Receptor Models

The spatial orientation of the tetrazole dipole is critical for target engagement in specific therapeutic models. In the optimization of TRPM8 blockers, the 2-substituted tetrazole derivatives demonstrated potent inhibitory activity, whereas the 1-substituted counterparts were significantly less active or entirely inactive. Specifically, 2-alkyl-2H-tetrazole derivatives maintained nanomolar IC50 values (e.g., 214 nM for the 2-methyl derivative), while the corresponding 1-alkyl isomers failed to achieve comparable target inhibition due to unfavorable steric interactions and altered hydrogen-bond acceptor geometry within the binding pocket. This stark contrast in pharmacological activity necessitates the precise use of the 2-methyl isomer for these specific drug classes [1].

Evidence DimensionTarget receptor inhibition (IC50)
Target Compound Data214 nM (2-methyl-2H-tetrazole derivative)
Comparator Or Baseline>1000 nM / Inactive (1-methyl-1H-tetrazole derivative)
Quantified Difference>4-fold improvement in binding affinity
ConditionsIn vitro TRPM8 inhibitory activity assay

The strict structure-activity relationship dictates that only the 2-methyl isomer provides the correct spatial geometry for target binding, making it an irreplaceable precursor for these specific therapeutic candidates.

Synthesis of TLR7/8 Inhibitors for Autoimmune Diseases

2-Methyl-2H-tetrazole-5-acetic acid is utilized as a critical N-terminal capping group or side-chain modifier in the development of novel TLR7/8 inhibitors. Its specific lipophilicity and steric profile enhance binding efficacy and cellular permeability compared to unmethylated analogs, making it a preferred building block in these targeted immunotherapies [1].

Development of CNS-Targeted Therapeutics

Employed in the synthesis of orexin 2 receptor agonists and other central nervous system drugs where increased blood-brain barrier penetration is required. The higher LogD provided by the 2-methyl tetrazole moiety directly supports the pharmacokinetic requirements of these neuro-active compounds [2].

Optimization of TRPM8 Modulators for Pain Management

Utilized as a bioisosteric replacement for carboxylic acids or esters in the design of TRPM8 blockers. The 2-substituted tetrazole geometry is strictly required to achieve nanomolar target inhibition, as 1-substituted isomers fail to properly engage the receptor binding pocket [3].

XLogP3

-0.4

Other CAS

21743-77-1

Wikipedia

(2-Methyl-2H-tetrazol-5-yl)acetic acid

Dates

Last modified: 08-19-2023

Explore Compound Types